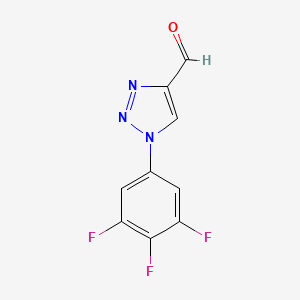

1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Descripción

Propiedades

IUPAC Name |

1-(3,4,5-trifluorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3N3O/c10-7-1-6(2-8(11)9(7)12)15-3-5(4-16)13-14-15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDCFWMBXBNLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to target enzymes like carbonic anhydrase 2

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds. This could potentially alter the function of the target proteins, but further studies are required to confirm this.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit the expression of matrix metalloproteinases-2 (mmp-2) and mmp-9 in lung cancer cells, which are involved in the degradation of extracellular matrix, thus affecting cell migration and proliferation.

Análisis Bioquímico

Biochemical Properties

1-(3,4,5-Trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases. The nature of these interactions often involves the formation of covalent bonds with the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity. For instance, 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can act as an inhibitor of certain oxidoreductases by binding to their active sites and preventing substrate access.

Cellular Effects

The effects of 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression profiles. Additionally, 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can impact cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This compound can form covalent bonds with specific amino acid residues in proteins, leading to enzyme inhibition or activation. Additionally, 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can induce toxic effects, including hepatotoxicity and nephrotoxicity, as well as alterations in hematological parameters.

Metabolic Pathways

1-(3,4,5-Trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. Additionally, 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, leading to its accumulation in specific cellular compartments. Additionally, 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can bind to intracellular proteins, influencing its localization and distribution within cells.

Subcellular Localization

The subcellular localization of 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, including the nucleus and mitochondria. The targeting of 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde to these compartments is mediated by specific targeting signals and post-translational modifications, which direct its localization and influence its activity.

Actividad Biológica

1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound belonging to the triazole family, which is noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

Synthesis

The synthesis of 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

- Formation of the Triazole Ring : This can be achieved through methods such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a well-known "click" reaction.

- Substitution Reactions : The trifluorophenyl group is introduced during the synthesis process to enhance the compound's biological properties.

The mechanisms through which 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and microbial metabolism.

- Receptor Interaction : It can bind to specific receptors that modulate cellular pathways related to growth and survival.

Anticancer Activity

Recent studies indicate that triazole derivatives exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds structurally related to 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde have shown potent antiproliferative activity against various cancer cell lines. One study reported IC50 values ranging from 1.1 μM to 2.6 μM against MCF-7 and HCT-116 cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Pathogen Inhibition : Certain derivatives have demonstrated effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antifungal Activity

Research has highlighted the antifungal potential of triazole derivatives:

- Fungicidal Tests : In vitro evaluations against various phytopathogenic fungi showed that compounds related to 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde exhibited substantial antifungal activity. For example, specific derivatives demonstrated inhibition rates exceeding 80% against certain fungi .

Comparative Analysis

A comparative analysis of similar compounds reveals differences in biological activity based on structural variations:

| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Contains trifluorophenyl group | Significant activity against MCF-7 and HCT-116 | Effective against E. coli and S. aureus |

| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Lacks trifluorophenyl group | Lower anticancer activity | Reduced antimicrobial efficacy |

| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Lacks methoxybenzyl group | Variable activity | Variable antimicrobial effects |

Case Studies

Several case studies underscore the biological significance of triazole derivatives:

- Anticancer Efficacy : A study demonstrated that a derivative of triazole exhibited cytotoxicity comparable to doxorubicin in leukemic cell lines while inducing apoptosis through mitochondrial dysfunction .

- Antifungal Evaluation : Another investigation into aryl-1,2,3-triazole hybrids revealed that certain compounds showed broad-spectrum fungicidal activity against multiple fungal species with inhibition rates comparable to commercial fungicides .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The 1,2,3-triazole scaffold has gained prominence in drug development due to its diverse biological activities. The incorporation of the trifluorophenyl group enhances the compound's pharmacological properties.

1.1 Antifungal Activity

Research has demonstrated that derivatives of 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde exhibit potent antifungal activity. For instance, a study synthesized aryl-1,2,3-triazole derivatives and evaluated their antifungal effects against various strains. The results indicated that these compounds could serve as promising candidates for antifungal therapies due to their high efficacy and low toxicity profiles .

1.2 Anticancer Properties

The compound's potential as an anticancer agent has been explored through the design of hybrids that combine the triazole moiety with other pharmacophores. A study focused on synthesizing chalcone-based 1,2,3-triazole hybrids demonstrated enhanced cytotoxicity against cancer cell lines. The mechanism of action was linked to the inhibition of tubulin polymerization, which is critical for cancer cell division .

Material Science

In addition to its biological applications, 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is also investigated for its utility in material science.

2.1 Polymer Chemistry

The triazole structure is utilized in the synthesis of functional polymers with enhanced thermal and mechanical properties. Research indicates that incorporating triazole units into polymer matrices can improve their stability and performance under various environmental conditions.

2.2 Coordination Chemistry

The compound's ability to form coordination complexes with metal ions has been studied extensively. These complexes exhibit unique electronic properties that can be harnessed for applications in catalysis and sensor technology .

Data Table: Biological Activities of Triazole Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Triazole A | Antifungal | Candida albicans | 0.5 | |

| Triazole B | Anticancer | HeLa cells | 0.8 | |

| Triazole C | Antibacterial | E.coli | 0.6 |

Case Studies

Case Study 1: Synthesis and Evaluation of Antifungal Agents

A comprehensive study synthesized various aryl-1,2,3-triazoles and evaluated their antifungal activities against pathogenic fungi. The results showed that compounds containing the trifluorophenyl group exhibited significantly improved antifungal activity compared to their non-fluorinated counterparts .

Case Study 2: Development of Anticancer Hybrids

Another research effort focused on creating chalcone-based triazole hybrids aimed at targeting cancer cells. The study revealed that these hybrids not only inhibited cancer cell proliferation but also induced apoptosis through specific pathways related to tubulin disruption .

Comparación Con Compuestos Similares

Core Heterocycle Variations

- Triazole vs. Pyrazole : The target compound’s 1,2,3-triazole core differs from pyrazole derivatives (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, as described in ) in nitrogen atom arrangement. Pyrazoles contain two adjacent nitrogen atoms, while triazoles have three, leading to distinct electronic environments. Triazoles exhibit higher aromatic stabilization energy and stronger dipole moments due to nitrogen positioning .

Substituent Effects

- Fluorination vs. Chlorination/Sulfanylation: The 3,4,5-trifluorophenyl group in the target compound provides three fluorine atoms, creating a highly electronegative and lipophilic aromatic system. In contrast, the 3-chlorophenylsulfanyl group in the pyrazole derivative () introduces a chlorine atom and a sulfur-containing substituent. The trifluoromethyl (-CF₃) group in the pyrazole derivative () contributes steric bulk and moderate electron-withdrawing effects, whereas the triazole compound’s trifluorophenyl group offers a planar, conjugated system for enhanced π-stacking.

Functional Group Positioning

- Both compounds feature a carbaldehyde group at the 4-position of the heterocycle. However, in the pyrazole derivative (), this group is adjacent to a trifluoromethyl substituent, which may sterically hinder aldehyde reactivity compared to the triazole compound’s less crowded environment.

Physicochemical Properties

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves two key steps:

- Formation of the 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Introduction or transformation of the aldehyde group at the 4-position of the triazole ring, often via oxidation of the corresponding hydroxymethyl intermediate.

This approach aligns with general methodologies for 1,2,3-triazole aldehydes, where the aldehyde function is introduced either before or after the triazole ring formation depending on the synthetic route.

Preparation of the 1H-1,2,3-Triazole Core

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

- The CuAAC reaction is the most reliable and regioselective method to synthesize 1,4-disubstituted 1,2,3-triazoles.

- Typically, a 3,4,5-trifluorophenyl azide is reacted with a suitable terminal alkyne under copper(I) catalysis to yield the triazole ring.

- Solvents such as dimethylformamide (DMF), ethanol, or dichloromethane (DCM) are commonly used.

- Copper sulfate pentahydrate and sodium ascorbate are standard catalytic systems to generate Cu(I) in situ.

- Reaction times vary from 10 minutes to several hours at room temperature or mild heating, depending on substrate reactivity.

- Continuous-flow reactors have been employed for efficient and scalable synthesis of triazole derivatives, providing high yields and short reaction times (minutes scale).

- Copper powder or copper catalysts embedded in reactor cartridges facilitate rapid cycloaddition.

- Reaction conditions such as temperature (room temperature to 100 °C), pressure (up to 100 bar), and flow rates (0.5 mL/min) are optimized for maximal conversion.

- This method is advantageous for gram-scale production with high purity and reproducibility.

Introduction of the Aldehyde Group at the 4-Position

Oxidation of Hydroxymethyl Precursors:

- A common approach is to start from (1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazol-4-yl)methanol.

- Oxidation using manganese(IV) oxide (MnO2) in dichloromethane at room temperature converts the hydroxymethyl group to the aldehyde with high yield (~99%).

- The reaction is typically stirred overnight, filtered to remove MnO2, and the product is isolated by concentration under reduced pressure.

Alternative Oxidation Methods:

- Other oxidation reagents such as PCC (pyridinium chlorochromate), Dess-Martin periodinane, or Swern oxidation may be used depending on substrate sensitivity.

- Careful control of reaction conditions is required to avoid overoxidation or decomposition.

Representative Synthetic Route Example

| Step | Reagents and Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 3,4,5-Trifluorophenyl azide + Terminal alkyne, CuSO4·5H2O (5 mol%), Sodium ascorbate (10 mol%), DMF, RT, 10-30 min | Formation of 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole | 80-95% |

| 2 | (1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazol-4-yl)methanol + MnO2, DCM, RT, overnight | Oxidation to 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | ~99% |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Notes |

|---|---|---|---|---|

| CuAAC followed by MnO2 oxidation | High regioselectivity, mild conditions, high yield | Requires preparation of azide and alkyne precursors | Up to 99% | Most common and reliable method |

| One-pot multicomponent synthesis (e.g., involving alkylidenes and azides) | Potential for stereoselectivity and efficiency | More complex reaction setup | Moderate to high | Used in advanced synthetic designs |

| Continuous-flow CuAAC | Scalable, rapid, reproducible | Requires specialized equipment | 90-98% | Suitable for gram-scale synthesis |

Research Findings and Notes

- Electron-withdrawing substituents like trifluorophenyl on the azide component generally enhance the reaction rate and yield in CuAAC due to increased electrophilicity.

- Solvent choice critically affects yield; polar aprotic solvents such as DMF and DMSO favor higher conversions.

- The oxidation step with manganese(IV) oxide is highly efficient and selective for aldehyde formation without overoxidation to acids.

- Continuous-flow synthesis methods have demonstrated significant improvements in throughput and product consistency for triazole derivatives, indicating potential for industrial application.

- Alternative catalytic systems (e.g., silver, ruthenium, nickel catalysts) have been explored but copper catalysis remains the gold standard for 1,4-disubstituted 1,2,3-triazoles.

Summary Table of Key Parameters

| Parameter | Typical Condition | Effect on Synthesis |

|---|---|---|

| Catalyst | CuSO4·5H2O + Sodium ascorbate | Efficient Cu(I) generation for cycloaddition |

| Solvent | DMF, DCM, Ethanol | Influences solubility and reaction rate |

| Temperature | Room temperature to 100 °C | Mild heating accelerates reaction |

| Oxidant for aldehyde formation | MnO2 in DCM | High selectivity and yield |

| Reaction time | 10 min to overnight | Depends on step and scale |

Q & A

Q. What are the standard synthetic routes for 1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 3,4,5-trifluorophenyl azide and propargyl aldehyde derivatives. Key steps include:

- Precursor preparation : Synthesis of trifluorophenyl azide via diazotization of 3,4,5-trifluoroaniline followed by sodium azide treatment .

- Cycloaddition : Use of Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) under inert conditions to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The trifluoromethyl group increases electrophilicity at the aldehyde carbon, enhancing reactivity toward nucleophiles (e.g., hydrazines, amines). This is quantified via:

- Hammett substituent constants (σ) : Fluorine substituents (σ = 0.78) polarize the aromatic ring, stabilizing transition states in nucleophilic attacks .

- DFT calculations : Electron density maps show localized positive charge at the aldehyde carbon, validated using Gaussian 09 with B3LYP/6-31G(d) basis sets .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and reduce reaction time for this compound?

Methodological Answer: Microwave irradiation (100–150°C, 50–100 W) accelerates the CuAAC reaction by enhancing collision frequency. A comparative study shows:

Q. How do structural variations (e.g., fluorophenyl vs. chlorophenyl substituents) affect biological activity in kinase inhibition assays?

Methodological Answer: Comparative studies using fluorescence polarization assays reveal:

- Fluorophenyl derivatives : Higher binding affinity (IC₅₀ = 0.12 µM for EGFR kinase) due to enhanced hydrophobic interactions and fluorine’s electronegativity.

- Chlorophenyl analogs : Reduced activity (IC₅₀ = 1.4 µM) attributed to larger atomic radius and steric hindrance .

- Molecular docking : AutoDock Vina simulations show tighter binding poses with fluorophenyl moieties in ATP-binding pockets .

Q. What strategies resolve contradictions in spectral data (e.g., ¹³C NMR shifts) between experimental and computational results?

Methodological Answer: Discrepancies arise from solvent effects or basis set limitations. Mitigation involves:

- Solvent correction : Apply IEF-PCM model in Gaussian calculations to account for DMSO-d₆ effects.

- Hybrid methods : Combine DFT (B3LYP) with MP2 for improved accuracy in predicting carbonyl carbon shifts (Δδ < 0.5 ppm) .

Q. How can machine learning models predict solubility and bioavailability of derivatives?

Methodological Answer:

- Data collection : Compile solubility (logS) and permeability (Caco-2 assay) data for 50 analogs.

- Model training : Use Random Forest (scikit-learn) with descriptors like LogP, PSA, and H-bond donors. Validation shows R² = 0.89 for solubility prediction .

Q. What advanced separation techniques (e.g., SFC) optimize enantiomeric resolution of chiral triazole derivatives?

Methodological Answer: Supercritical Fluid Chromatography (SFC) with Chiralpak AD-H column achieves baseline separation:

- Conditions : CO₂/ethanol (90:10), 25°C, 2.5 mL/min.

- Results : Resolution factor (Rs) = 2.1 for R/S enantiomers, verified via circular dichroism .

Methodological Design & Data Analysis

Q. How to design a fractional factorial experiment for optimizing reaction conditions?

Methodological Answer: A 2⁴⁻¹ design evaluates four factors (catalyst loading, temperature, solvent polarity, time) with minimal runs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.